1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Description
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Properties
Molecular Formula |
C20H20BrN3O2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-[(6-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H20BrN3O2/c21-16-6-7-18-22-19(14-4-2-1-3-5-14)17(24(18)12-16)13-23-10-8-15(9-11-23)20(25)26/h1-7,12,15H,8-11,13H2,(H,25,26) |
InChI Key |
BWALSRBPINSIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high purity products. Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction efficiency .
Chemical Reactions Analysis
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another anxiolytic drug.
These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of 1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid lies in its specific bromine substitution and piperidine carboxylic acid moiety, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
